molecular formula C8H6N4O2 B2898434 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid CAS No. 1250552-50-1

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid

Cat. No. B2898434
M. Wt: 190.162
InChI Key: UVPSZGAYEKCLOP-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a chemical compound with the following properties:



  • IUPAC Name : 6-(1H-1,2,4-triazol-1-yl)-2-pyridinecarboxylic acid

  • Molecular Formula : C<sub>8</sub>H<sub>6</sub>N<sub>4</sub>O<sub>2</sub>

  • Molecular Weight : 190.16 g/mol

  • CAS Number : 1250552-50-1



Molecular Structure Analysis

The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid consists of a pyridine ring fused with a 1,2,4-triazole ring. The carboxylic acid group is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity.



Physical And Chemical Properties Analysis


  • Physical Form : Powder

  • Melting Point : Not specified

  • Solubility : Solubility characteristics are not readily available.

  • Storage Temperature : Room temperature (RT)

  • Purity : Approximately 95%


Scientific Research Applications

Antibacterial Activity

  • Synthesis for Antibacterial Purposes : The compound's derivatives have been synthesized and evaluated for antibacterial activity. The derivatives showed promising activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Luminescent Properties

  • Formation of Luminescent Metallogel : Certain derivatives form luminescent metallogels with properties like self-healing and strong red luminescence, which have applications in materials science (McCarney et al., 2015).
  • Photoluminescence in Coordination Polymers : The compound, when used with different linkers, contributes to creating coordination polymers with distinct photoluminescence properties, beneficial for materials research (Wang et al., 2016).

Anti-Inflammatory and Antimalarial Properties

  • Biological Activity Evaluation : A specific derivative exhibited potent anti-inflammation activity in vitro and showed significant antimalarial activity against P. falciparum strain (Meva et al., 2021).

Surface Activity and Catalytic Applications

  • Surface Activity and Antimicrobial Properties : Derivatives of the compound have been synthesized with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
  • Catalytic Activity : Derivatives have shown catalytic activity in reactions like the addition of terminal alkynes to imines, indicating potential in synthetic chemistry applications (Drabina et al., 2010).

Structural and Electronic Properties

  • Structural Motifs in Crystal Engineering : The compound's derivatives have been examined for their structural motifs and packing arrangements, which is significant for understanding crystallization behavior in material science (Tawfiq et al., 2014).
  • Electrochemical Properties : The electrochemical behavior of certain derivatives has been studied, revealing high ionization potentials and good affinity, which is important in the development of electronic materials (Tan et al., 2007).

Coordination Chemistry and Luminescence

  • Modulation of Coordination Architectures : The compound has been used to create various cadmium(II) coordination polymers, demonstrating the versatility in forming different structural networks, with applications in coordination chemistry (Wang et al., 2013).
  • Fluorescent Silver(I) Bridged Metalloligands : Its derivatives have been utilized in the construction of fluorescent silver(I) metalloligands, showcasing applications in luminescent materials (Cook & Ramsay, 2019).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

  • Safety Information : MSDS


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential applications in drug discovery or other fields.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Structural Elucidation : Determine crystal structures and conformations.

  • Toxicology Studies : Assess safety profiles and potential hazards.


properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSZGAYEKCLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid

CAS RN

1250552-50-1
Record name 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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